![molecular formula C13H7Cl2N3OS B2993333 2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004052-99-6](/img/structure/B2993333.png)
2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
“2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a chemical compound with the molecular formula C13H7Cl2N3OS. Its average mass is 324.185 Da and its monoisotopic mass is 322.968689 Da .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives, which includes “2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide”, often involves the reaction of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one study, 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. This derivative underwent cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .Scientific Research Applications
Synthesis of Thieno[3,2-d]pyrimidine Derivatives
The compound is used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The synthetic approaches to these derivatives involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .
Production of Thieno[3,4-b]pyridine Derivatives
The compound can also be used in the synthesis of thieno[3,4-b]pyridine derivatives . These derivatives are produced by refluxing a mixture of β-keto amide derivatives and potassium carbonate in ethanol or in ethylene glycol .
Anticancer Activity
The compound has shown promising results in anticancer activity against kinase enzymes . It has the potential to activate autophagic and apoptotic cell death in cancer cells .
Tyrosine Kinase Inhibitors
The compound has been evaluated for its cytotoxic biological evaluation as tyrosine kinase inhibitors . The results were promising with affinity ranges from 46.7% to 13.3% .
Induction of Apoptosis
The compound has been evaluated for its induction of apoptosis and/or necrosis on HT-29 and HepG-2 . Some derivatives induced significant early apoptosis compared to untreated control HT-29 cells .
Autophagic Induction
The compound has been investigated for its effect on the autophagy process within HT-29, HepG-2, and MCF-7 cells . Compound 5 showed the highest autophagic induction among all compounds .
Kinase Inhibition Activity
The synthesized compounds were assessed for their potential inhibitory activity on kinases . Screened compounds showed inhibition activity ranging from 41.4% to 83.5% .
FLT3 Kinase Inhibitory Activity
Compounds that recorded significant inhibition were further investigated for their specific FLT3 kinase inhibitory activity .
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to exhibit diverse biological activities .
Mode of Action
Related thieno[3,2-d]pyrimidines have been found to interact with various targets, leading to changes in cellular processes .
Result of Action
Related thieno[3,2-d]pyrimidines have been reported to exhibit cytotoxic activity on various cancer cell lines .
properties
IUPAC Name |
2,5-dichloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3OS/c14-7-1-2-10(15)9(5-7)12(19)18-11-8-3-4-20-13(8)17-6-16-11/h1-6H,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYAQFVEUVVSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=C3C=CSC3=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide |
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